Cas no 88434-24-6 ((3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate)

(3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate structure
88434-24-6 structure
Productnaam:(3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate
CAS-nummer:88434-24-6
MF:C62H102O31S
MW:1375.51968
CID:1927494
PubChem ID:5458926

(3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate Chemische en fysische eigenschappen

Naam en identificatie

    • (3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-3-yl hydrogen sulfate
    • (3beta,6alpha,9xi,14xi)-6-{[6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->3)-6-deoxyhexopyranosyl-(1->2)hexopyranosyl-(1->4)]pentopyranosyl-(1->3)-6-deoxyhexopyranosyl]oxy}-23-oxocholest-7-en-
    • 88434-24-6
    • NSC382397
    • DTXSID30420035
    • Marthasteroside A1
    • DTXCID10370882
    • Cholest-9(11)-en-23-one, 6-((O-6-deoxy-beta-D-galactopyranosyl-(1-3)-O-6-deoxy-beta-D-galactopyranosyl-(1-2)-O-beta-D-galactopyranosyl-(1-4)-O-(6-deoxy-beta-D-lucopyranosyl-(1-2))-O-beta-D-xylopyranosyl-(1-3)-6-deoxy-beta-D-glucopyranosyl)oxy)-20-hydroxy-3-(sulfooxy)-, monosodium salt, (3beta,5alpha,6alpha,20xi)-
    • Inchi: InChI=1S/C62H102O31S/c1-22(2)16-28(64)17-23(3)31-10-11-32-30-19-35(34-18-29(93-94(78,79)80)12-14-62(34,9)33(30)13-15-61(31,32)8)86-57-49(76)52(41(68)26(6)84-57)90-59-53(91-56-48(75)45(72)39(66)25(5)83-56)43(70)37(21-81-59)88-60-54(46(73)42(69)36(20-63)87-60)92-58-50(77)51(40(67)27(7)85-58)89-55-47(74)44(71)38(65)24(4)82-55/h19,22-27,29,31-60,63,65-77H,10-18,20-21H2,1-9H3,(H,78,79,80)/t23-,24?,25?,26?,27?,29+,31-,32?,33?,34?,35+,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59?,60?,61-,62-/m1/s1
    • InChI-sleutel: WIJGXCZIUOZVQC-XBRWMGPISA-N
    • LACHT: CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(C(C(OC3OC4COC(C(C4O)OC5C(C(C(C(O5)C)O)O)O)OC6C(C(OC(C6O)OC7C=C8C9CCC(C9(CCC8C1(C7CC(CC1)OS(=O)(=O)O)C)C)C(C)CC(=O)CC(C)C)C)O)CO)O)O)C)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 1374.6125776g/mol
  • Monoisotopische massa: 1374.6125776g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 15
  • Aantal waterstofbondacceptatoren: 31
  • Zware atoomtelling: 94
  • Aantal draaibare bindingen: 20
  • Complexiteit: 2680
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 32
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 483Ų
  • XLogP3: -2.7
Aanbevolen leveranciers
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd